molecular formula C16H14N2O6 B2678697 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide CAS No. 1172868-78-8

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide

Cat. No.: B2678697
CAS No.: 1172868-78-8
M. Wt: 330.296
InChI Key: GNKBKURSQPQTNJ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide is a synthetic organic compound that features a benzodioxole moiety linked to a nitrobenzamide group through an ethyl ether linkage

Scientific Research Applications

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of these compounds is diverse. For instance, one compound displayed remarkable anticonvulsant activities, and the inhibition of the NaV1.1 channel was involved in its mechanism of action .

Safety and Hazards

While specific safety and hazard information for “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide” is not available, it’s important to note that compounds incorporating the benzo[d][1,3]dioxole subunit have been explored for their potential applications in pharmaceutics . Therefore, they should be handled with care, following standard safety protocols for chemical substances.

Future Directions

The wide spectrum of attractive utilization of these compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research may focus on further exploring their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide is unique due to its specific combination of a benzodioxole moiety and a nitrobenzamide group, which imparts distinct chemical and biological properties. Its ability to induce apoptosis through microtubule disruption sets it apart from other similar compounds .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c19-16(11-1-3-12(4-2-11)18(20)21)17-7-8-22-13-5-6-14-15(9-13)24-10-23-14/h1-6,9H,7-8,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKBKURSQPQTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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